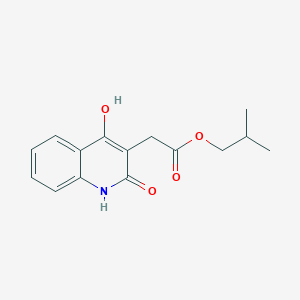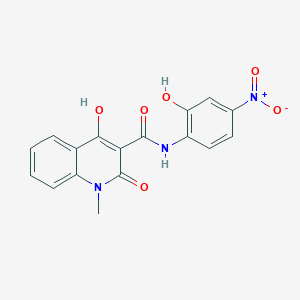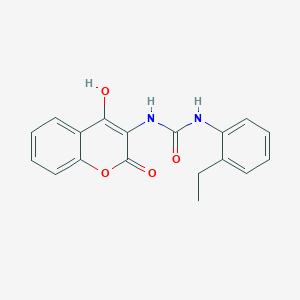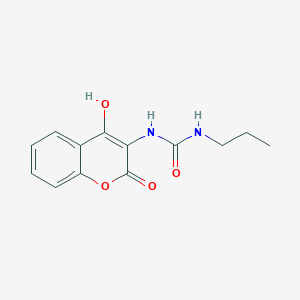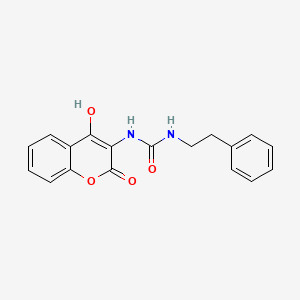
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(2-phenylethyl)urea, commonly known as HPC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. HPC is a synthetic compound that is derived from coumarin, a natural product found in many plants. This compound has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of HPC is not fully understood, but it is believed to involve multiple pathways. In cancer cells, HPC induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR signaling pathway. It also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In viral infections, HPC inhibits viral replication by blocking viral entry, fusion, and assembly. It also enhances the host immune response by stimulating the production of cytokines and chemokines.
Biochemical and physiological effects:
HPC has been shown to exhibit various biochemical and physiological effects. In cancer cells, HPC induces DNA damage, inhibits angiogenesis, and modulates the expression of various genes involved in cell survival and apoptosis. In viral infections, HPC inhibits viral replication by interacting with viral proteins and disrupting their functions. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties by reducing the production of reactive oxygen species and pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HPC in lab experiments include its high potency, selectivity, and low toxicity. HPC has been shown to exhibit activity at low concentrations, making it a cost-effective option for lab experiments. However, the limitations of using HPC include its limited solubility in water and its potential instability under certain conditions.
Direcciones Futuras
There are several future directions for the research on HPC. One potential direction is to explore the use of HPC as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Another direction is to investigate the mechanism of action of HPC in more detail, particularly its interactions with cellular and viral proteins. Furthermore, the development of novel synthetic methods for HPC and its derivatives may lead to the discovery of new compounds with enhanced activity and selectivity.
Métodos De Síntesis
The synthesis of HPC involves the reaction between 4-hydroxycoumarin and N-(2-phenylethyl)isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into HPC by the addition of an acid catalyst. The yield of HPC can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
HPC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HPC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess antiviral activity against several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, HPC has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.
Propiedades
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-13-8-4-5-9-14(13)24-17(22)15(16)20-18(23)19-11-10-12-6-2-1-3-7-12/h1-9,21H,10-11H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZWESRMBQARHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)


![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)

![methyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913774.png)

![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)
